molecular formula C10H9BrN6O B13809698 Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- CAS No. 90772-47-7

Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-

Cat. No.: B13809698
CAS No.: 90772-47-7
M. Wt: 309.12 g/mol
InChI Key: CQNRHAOUJJONJK-UHFFFAOYSA-N
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Description

N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrimidine ring substituted with a bromophenyl group and a nitroso group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by bromination and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine group under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE stands out due to its unique combination of a nitroso group and a bromophenyl group on a pyrimidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90772-47-7

Molecular Formula

C10H9BrN6O

Molecular Weight

309.12 g/mol

IUPAC Name

4-N-(4-bromophenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H9BrN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16)

InChI Key

CQNRHAOUJJONJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Br

Origin of Product

United States

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